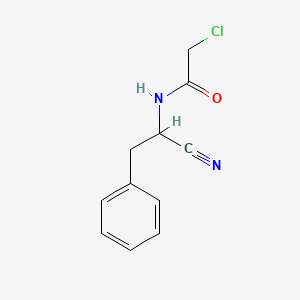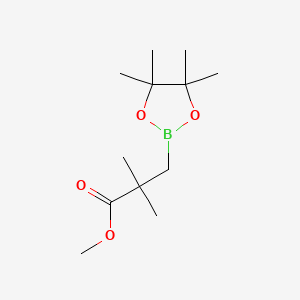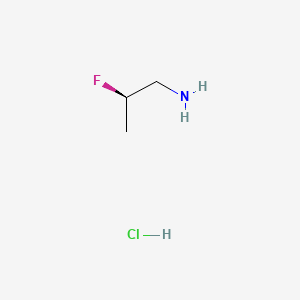
(2R)-2-fluoropropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-fluoropropan-1-amine hydrochloride is a chiral amine compound with a fluorine atom attached to the second carbon of the propane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-fluoropropan-1-amine hydrochloride typically involves the introduction of a fluorine atom into a suitable precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), reacts with a suitable precursor like (2R)-2-hydroxypropan-1-amine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
(2R)-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of azides or thiol-substituted compounds.
科学研究应用
(2R)-2-fluoropropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2R)-2-fluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor agonists/antagonists.
相似化合物的比较
Similar Compounds
(2S)-2-fluoropropan-1-amine hydrochloride: The enantiomer of (2R)-2-fluoropropan-1-amine hydrochloride, with different stereochemistry.
2-chloropropan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-bromopropan-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chlorine or bromine analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.
属性
分子式 |
C3H9ClFN |
|---|---|
分子量 |
113.56 g/mol |
IUPAC 名称 |
(2R)-2-fluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H8FN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H/t3-;/m1./s1 |
InChI 键 |
PWMCOIMMDLINMM-AENDTGMFSA-N |
手性 SMILES |
C[C@H](CN)F.Cl |
规范 SMILES |
CC(CN)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
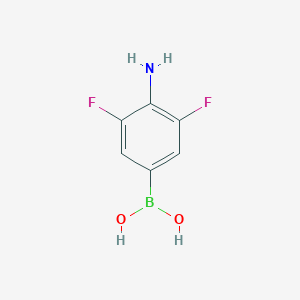
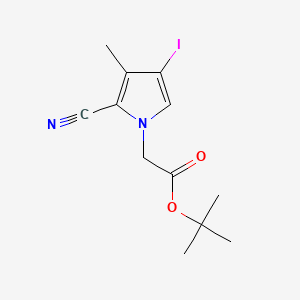
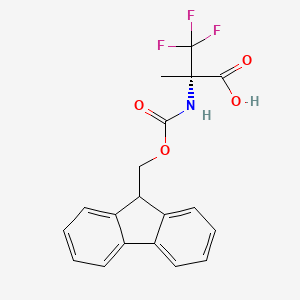
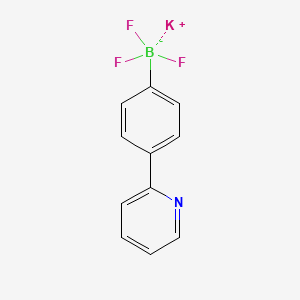
![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
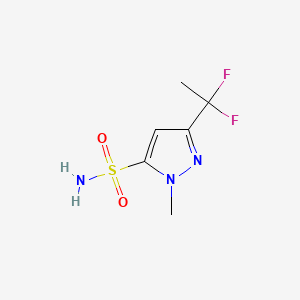
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
